

Tri(Amino-PEG3-amide)-amine TFA supplier and purity information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Tri(Amino-PEG3-amide)-amine TFA
Cat. No.:	B12413365

[Get Quote](#)

In-Depth Technical Guide to Tri(Amino-PEG3-amide)-amine TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tri(Amino-PEG3-amide)-amine trifluoroacetate (TFA) salt, a versatile branched linker molecule increasingly utilized in advanced bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information

Tri(Amino-PEG3-amide)-amine is a hydrophilic, branched polyethylene glycol (PEG) linker. Its structure is characterized by a central tertiary amine from which three arms extend. Each arm consists of a PEG3 (three ethylene glycol units) spacer terminating in a primary amine, connected via a stable amide bond. The presence of three terminal primary amines makes it a valuable tool for multivalent conjugation strategies. The compound is typically supplied as a TFA salt.

Supplier and Purity Comparison

For researchers sourcing this compound, several reputable suppliers offer it at various purity levels. The following table summarizes the available information from prominent vendors.

Supplier	Catalog Number	Stated Purity	Molecular Weight (g/mol)	CAS Number
BroadPharm	BP-22367	98%	756.00	2523025-40-1
MedchemExpress	HY-140249 / HY-140249A	98.0%	755.94	2523025-40-1
Precise PEG	AG-7140	> 96%	755.95	-
AxisPharm	AP12210	≥95%	755.95	2055040-99-6
Advanced ChemBlocks	Y225404	95.00%	755.96	2523025-40-1

Mechanism of Action and Applications

The primary utility of Tri(Amino-PEG3-amide)-amine lies in its role as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The branched nature of this linker allows for the potential attachment of multiple copies of a ligand for the target protein or the E3 ligase, or for modulating the solubility and pharmacokinetic properties of the resulting PROTAC. The three primary amine groups are reactive towards electrophiles such as carboxylic acids (in the presence of coupling agents), activated esters (e.g., N-hydroxysuccinimide esters), and aldehydes or ketones (via reductive amination).[1]

Key Applications Include:

- PROTAC Synthesis: As a trivalent linker to connect a target protein ligand and an E3 ligase ligand.
- Antibody-Drug Conjugates (ADCs): To attach multiple drug payloads to an antibody.
- Bioconjugation: For the multivalent display of peptides, small molecules, or other biomolecules on a scaffold.

- Nanotechnology and Drug Delivery: To improve the solubility and stability of nanoparticles or drug formulations.

Experimental Protocols

The following are generalized experimental protocols for common reactions involving **Tri(Amino-PEG3-amide)-amine TFA**. It is crucial to note that optimal reaction conditions (e.g., stoichiometry, temperature, and reaction time) will vary depending on the specific substrates and should be optimized for each application.

General Protocol for Amide Coupling with a Carboxylic Acid

This protocol describes the coupling of one of the primary amines of the linker with a carboxylic acid-containing molecule using a standard peptide coupling agent like HATU.

Materials:

- **Tri(Amino-PEG3-amide)-amine TFA**
- Carboxylic acid-containing molecule
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)

Procedure:

- In a clean, dry reaction vial, dissolve the carboxylic acid-containing molecule (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
- Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature to activate the carboxylic acid.
- In a separate vial, dissolve **Tri(Amino-PEG3-amide)-amine TFA** (0.33 equivalents for monosubstitution) in a minimal amount of anhydrous DMF.

- Add the solution of the linker to the activated carboxylic acid solution.
- Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
- Upon completion, quench the reaction with a small amount of water.
- The crude product can be purified by preparative reverse-phase HPLC.

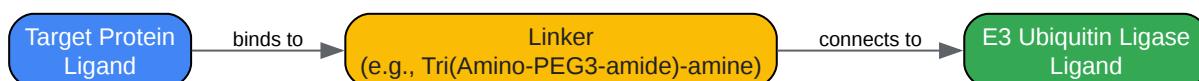
General Protocol for Reaction with an NHS Ester

This protocol outlines the reaction of the linker's primary amines with an N-hydroxysuccinimide (NHS) ester-activated molecule.

Materials:

- **Tri(Amino-PEG3-amide)-amine TFA**
- NHS ester-containing molecule
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

Procedure:

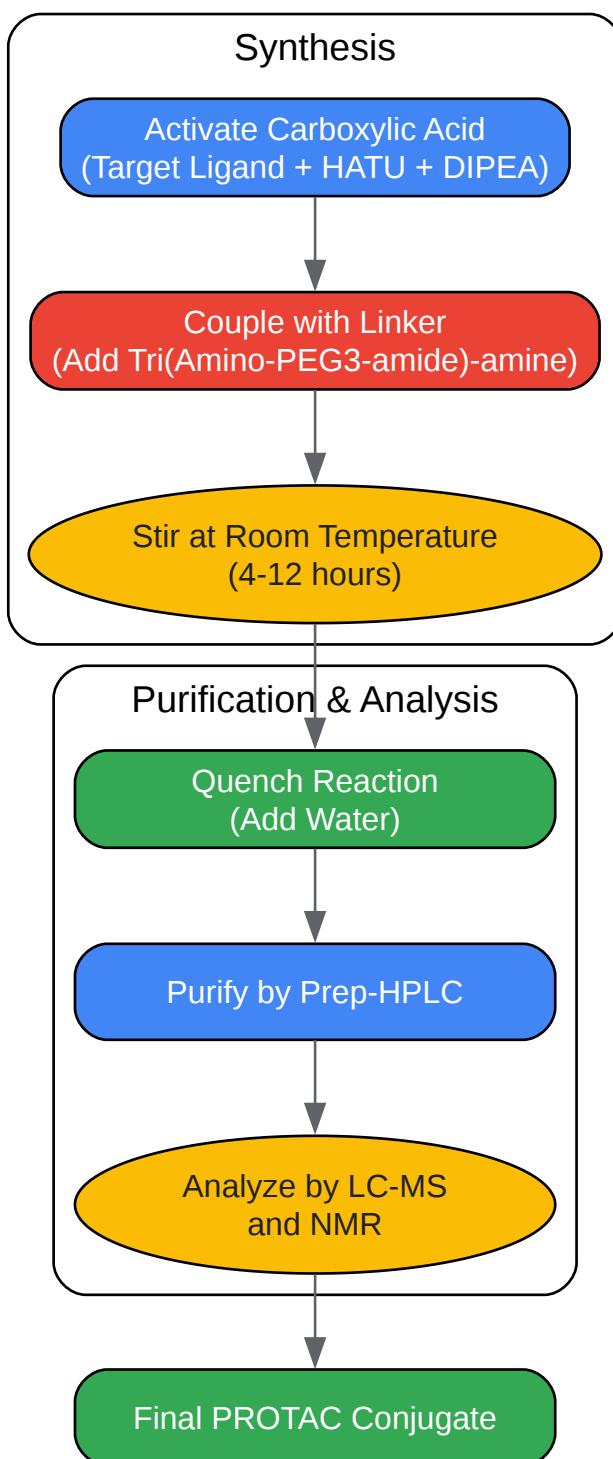

- Dissolve the NHS ester-containing molecule (1 equivalent) in anhydrous DMF or DMSO.
- In a separate vial, dissolve **Tri(Amino-PEG3-amide)-amine TFA** (0.33 equivalents for monosubstitution) in anhydrous DMF or DMSO.
- Add DIPEA (1-2 equivalents per amine) to the linker solution to neutralize the TFA salt and basify the reaction mixture.
- Slowly add the NHS ester solution to the linker solution with stirring.
- Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction by LC-MS.

- Once the reaction is complete, the product can be purified by preparative HPLC.

Visualizations

Logical Relationship of PROTAC Components

The following diagram illustrates the fundamental components of a PROTAC molecule facilitated by a linker like Tri(Amino-PEG3-amide)-amine.

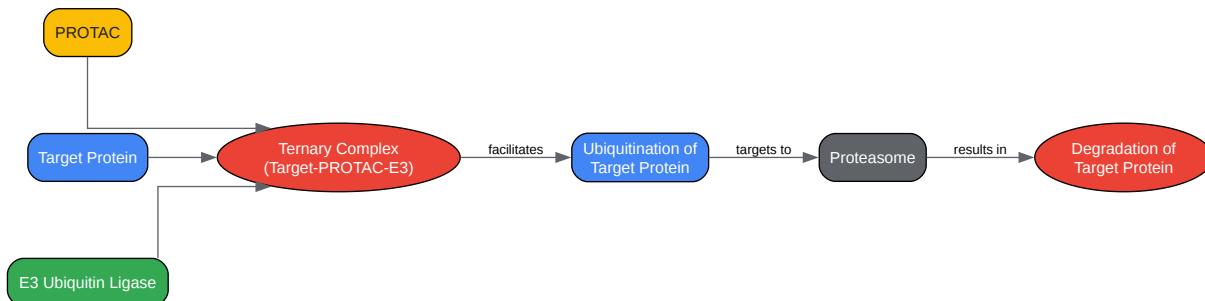


[Click to download full resolution via product page](#)

Caption: Core components of a PROTAC molecule.

Experimental Workflow for PROTAC Synthesis

This diagram outlines a typical experimental workflow for the synthesis of a PROTAC using Tri(Amino-PEG3-amide)-amine and subsequent purification.



[Click to download full resolution via product page](#)

Caption: A typical workflow for PROTAC synthesis.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC, leading to the degradation of a target protein.

[Click to download full resolution via product page](#)

Caption: PROTAC-mediated protein degradation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Tri(Amino-PEG3-amide)-amine TFA supplier and purity information]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12413365#tri-amino-peg3-amide-amine-tfa-supplier-and-purity-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com